REACTION_SMILES
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[CH2:13]([Li:14])[CH2:15][CH2:16][CH3:17].[CH2:1]([CH3:2])[n:3]1[cH:4][n:5][cH:6][cH:7]1.[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[O:8]1[CH2:9][CH2:12][CH2:11][CH2:10]1>>[CH2:1]([CH3:2])[n:3]1[c:4]([CH:9]=[O:8])[n:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1ccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCn1ccnc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |